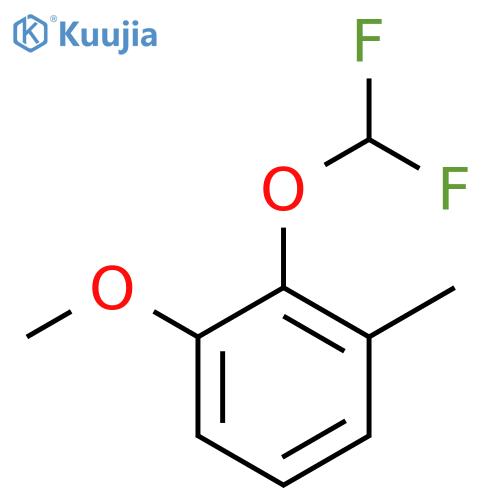Cas no 1261777-07-4 (2-(Difluoromethoxy)-3-methoxytoluene)

2-(Difluoromethoxy)-3-methoxytoluene 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethoxy)-3-methoxytoluene
-
- インチ: 1S/C9H10F2O2/c1-6-4-3-5-7(12-2)8(6)13-9(10)11/h3-5,9H,1-2H3
- InChIKey: ANDDRLGVTLJIDM-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(=CC=CC=1C)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 153
- トポロジー分子極性表面積: 18.5
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-(Difluoromethoxy)-3-methoxytoluene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013001511-500mg |
2-(Difluoromethoxy)-3-methoxytoluene |
1261777-07-4 | 97% | 500mg |
855.75 USD | 2021-07-04 | |
| Alichem | A013001511-1g |
2-(Difluoromethoxy)-3-methoxytoluene |
1261777-07-4 | 97% | 1g |
1,490.00 USD | 2021-07-04 | |
| Alichem | A013001511-250mg |
2-(Difluoromethoxy)-3-methoxytoluene |
1261777-07-4 | 97% | 250mg |
489.60 USD | 2021-07-04 |
2-(Difluoromethoxy)-3-methoxytoluene 関連文献
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
2-(Difluoromethoxy)-3-methoxytolueneに関する追加情報
Recent Advances in the Study of 2-(Difluoromethoxy)-3-methoxytoluene (CAS: 1261777-07-4) in Chemical Biology and Pharmaceutical Research
The compound 2-(Difluoromethoxy)-3-methoxytoluene (CAS: 1261777-07-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bioactive molecules. Its difluoromethoxy and methoxy functional groups contribute to its stability and bioavailability, making it a promising candidate for further pharmacological exploration. Researchers have employed advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, to optimize the production of 2-(Difluoromethoxy)-3-methoxytoluene with high yield and purity.
In vitro and in vivo studies have demonstrated the compound's potential as a modulator of specific enzymatic pathways. For instance, preliminary data suggest that 2-(Difluoromethoxy)-3-methoxytoluene may interact with cytochrome P450 enzymes, which are critical in drug metabolism. These findings open new avenues for its use in designing enzyme inhibitors or activators, depending on the therapeutic target.
Furthermore, the compound's pharmacokinetic properties have been investigated in recent preclinical trials. Results indicate favorable absorption and distribution profiles, with minimal off-target effects. These characteristics position 2-(Difluoromethoxy)-3-methoxytoluene as a viable scaffold for developing next-generation therapeutics, particularly in areas such as oncology and neurology.
Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and optimizing its therapeutic index. Ongoing research is focused on structure-activity relationship (SAR) studies to identify derivatives with enhanced efficacy and reduced toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 2-(Difluoromethoxy)-3-methoxytoluene represents a compelling area of study in chemical biology and drug discovery. Its versatile chemical structure and biological activity underscore its potential as a cornerstone for future therapeutic innovations. Continued research and development will be essential to unlock its full potential and address the unmet medical needs of diverse patient populations.
1261777-07-4 (2-(Difluoromethoxy)-3-methoxytoluene) 関連製品
- 1354454-93-5(tert-butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate)
- 1346617-22-8((R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt)
- 2147626-44-4(2-amino-2-(5-bromo-1,3-thiazol-2-yl)ethan-1-ol)
- 2228300-57-8(5-(5-nitropyridin-2-yl)-1,2-oxazol-4-amine)
- 325978-27-6(N-(6-acetamido-1,3-benzothiazol-2-yl)thiophene-2-carboxamide)
- 2025755-05-7(5-methyl-1-(1-methyl-1H-imidazol-5-yl)methyl-1H-pyrazol-3-amine)
- 2059917-99-4(rac-(2R,5S)-5-benzyloxolane-2-carboxylic acid, cis)
- 870010-44-9(2-(Cyclopropylethynyl)phenol)
- 15145-38-7(n-(4-Bromophenyl)-n'-(2-chloroethyl)urea)
- 53337-81-8(4(1H)-Pyridazinone, 3,6-dichloro-)




